Product packaging for Biphenyl-4-yl pent-4-enoate(Cat. No.:CAS No. 1415564-76-9)

Biphenyl-4-yl pent-4-enoate

Cat. No.: B3032314
CAS No.: 1415564-76-9
M. Wt: 252.31
InChI Key: XKOZMHKNHQGGMP-UHFFFAOYSA-N
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Description

Context and Significance of Ester Functionalities within Complex Molecular Architectures

Ester functionalities are fundamental building blocks in the construction of complex molecules. rsc.org They are not merely passive linkers but active participants in defining a molecule's three-dimensional structure and chemical reactivity. The presence of an ester group can influence conformational preferences through its ability to act as a hydrogen bond acceptor, which can be crucial in the design of macrocycles and other ordered structures. chemrxiv.org

In biosynthesis, ester bonds are pivotal, particularly in the formation of macrocyclic natural products like polyketides. rsc.org The strategic placement of ester linkages within a molecular framework is a key tool for chemists to impart specific properties, influencing everything from the molecule's solubility to its electronic characteristics. chemrxiv.orgnih.gov The synthesis of complex molecular systems often relies on the controlled formation of ester bonds to assemble intricate architectures from simpler precursors. nih.gov

Overview of Unsaturated Aliphatic Chains in Synthetic Design and Applications

The pent-4-enoate (B1234886) portion of Biphenyl-4-yl pent-4-enoate introduces an unsaturated aliphatic chain, a feature of immense value in synthetic chemistry. The terminal double bond serves as a versatile chemical handle for a wide array of transformations. ru.nl One of the most powerful techniques exploiting such functionalities is olefin metathesis, a reaction that has revolutionized the synthesis of complex molecules by enabling the formation of new carbon-carbon double bonds. ru.nlacs.org This allows for the construction of polymers and macrocycles from unsaturated precursors. mdpi.com

Furthermore, the double bond in unsaturated chains can be subjected to various addition reactions, allowing for post-polymerization modification of materials. tandfonline.com This adaptability is crucial in materials science for tailoring the properties of polymers, such as degradability and hydrophilicity. The selective modification of these chains can introduce new functional groups, leading to materials with advanced capabilities. tandfonline.combeilstein-journals.org

Historical Perspective on Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, has a rich history in chemical research, dating back over 160 years. rsc.org Initially explored through coupling reactions, the biphenyl unit has become a privileged structure in multiple fields. rsc.orgresearchgate.netdoaj.org Its rigidity, chemical stability, and unique electronic properties make it a desirable component in the design of functional materials. rsc.org

In materials chemistry, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), where the scaffold's ability to transport charge and influence molecular alignment is paramount. rsc.org The biphenyl motif is also a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs. researchgate.netdoaj.org The ability to functionalize the biphenyl scaffold allows for the fine-tuning of a molecule's properties for specific applications. thieme-connect.com

Research Landscape and Emerging Areas for this compound

While dedicated research on this compound is sparse, its synthesis has been reported as part of broader studies. For instance, it can be synthesized by reacting biphenyl-4-ol with pent-4-enoyl chloride. researchgate.net This reaction is a standard esterification procedure, highlighting the accessibility of this compound.

The potential applications for this compound can be inferred from the functionalities it contains. The combination of a liquid crystal-like biphenyl core with a polymerizable unsaturated tail suggests its potential use as a monomer for creating advanced polymers. Such materials could exhibit interesting optical or electronic properties derived from the organized structure of the biphenyl units.

The terminal alkene group opens the door for its incorporation into polymer chains via addition polymerization or ADMET (acyclic diene metathesis) polymerization. mdpi.com This could lead to the formation of side-chain liquid crystal polymers, where the biphenyl units would be tethered to a flexible polymer backbone. These materials are known for their applications in optical films, displays, and sensors.

Furthermore, the molecule could serve as a building block in the synthesis of more complex structures. The ester can be hydrolyzed to reveal the biphenyl-4-ol, and the alkene can be modified, making it a versatile intermediate in multi-step synthetic sequences. For example, similar biphenyl-containing structures are used as intermediates in the synthesis of pharmaceuticals. usbio.netchemicalbook.comlookchem.comchemicalbook.com

Table 2: Summary of Functional Group Significance and Potential Applications

Structural Component Significance in Chemistry Potential Application for this compound
Ester Linkage Influences molecular conformation, key in synthesis of complex molecules. rsc.orgchemrxiv.orgnih.gov Linker in potential polymer structures; can be cleaved to release the biphenyl phenol (B47542) for further reactions.
Unsaturated Chain Versatile handle for polymerization and functionalization (e.g., olefin metathesis). ru.nltandfonline.com Monomer for side-chain liquid crystal polymers; platform for post-synthesis modification.

| Biphenyl Scaffold | Rigid core with useful electronic and optical properties; used in liquid crystals and OLEDs. rsc.orgresearchgate.netdoaj.org | Liquid crystalline behavior in polymers; core for functional materials. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B3032314 Biphenyl-4-yl pent-4-enoate CAS No. 1415564-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2,4-8,10-13H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZMHKNHQGGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258625
Record name 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-76-9
Record name 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Biphenyl 4 Yl Pent 4 Enoate

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to Biphenyl-4-yl pent-4-enoate (B1234886), involving the formation of the ester linkage from its constituent alcohol (Biphenyl-4-ol) and carboxylic acid (Pent-4-enoic acid) or a derivative thereof.

Classical Esterification of Biphenyl-4-ol with Pent-4-enoyl Chloride

The reaction between an alcohol and an acyl chloride is a fundamental and highly efficient method for ester synthesis. libretexts.org In this approach, Biphenyl-4-ol is treated with Pent-4-enoyl chloride, the acid chloride derivative of Pent-4-enoic acid. Acyl chlorides are significantly more reactive than their parent carboxylic acids, allowing the reaction to proceed under mild conditions. crunchchemistry.co.uk

The synthesis is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the reactive acyl chloride. crunchchemistry.co.uk A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. libretexts.org This method is often favored for its high yields and the relative ease of purification, as the byproducts are typically easily removed.

Table 1: Typical Reaction Conditions for Classical Esterification

Parameter Condition Purpose
Alcohol Biphenyl-4-ol Provides the biphenyl-4-oxy moiety.
Acylating Agent Pent-4-enoyl chloride Highly reactive source of the pent-4-enoyl group.
Solvent Dichloromethane (DCM), THF Anhydrous, aprotic solvent to prevent side reactions.
Base Pyridine, Triethylamine Scavenges HCl byproduct, driving the reaction forward.

| Temperature | 0 °C to room temperature | Mild conditions sufficient due to high reactivity. |

Utilization of Coupling Reagents in Ester Synthesis (e.g., DCC-mediated procedures)

When using the carboxylic acid directly, a coupling reagent is required to activate the carboxyl group for nucleophilic attack by the alcohol. The Steglich esterification is a prominent example, employing a carbodiimide (B86325), such as N,N'-Dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst. commonorganicchemistry.com Other carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are also widely used, particularly because the urea (B33335) byproduct is water-soluble, simplifying purification. peptide.comorgsyn.org

In this process, the carboxylic acid (Pent-4-enoic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by Biphenyl-4-ol. To enhance the reaction rate and suppress the formation of an unreactive N-acylurea byproduct, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is typically added in catalytic amounts. peptide.com The use of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyano(hydroxyimino)acetate (OxymaPure®) is also common to increase efficiency and minimize side reactions. bachem.comiris-biotech.de This method is advantageous for substrates that may be sensitive to the harsher conditions of acid chloride formation. commonorganicchemistry.com

Table 2: Comparison of Common Coupling Reagents for Esterification

Coupling Reagent Additive/Catalyst Key Features & Byproducts
DCC DMAP High reactivity; forms insoluble dicyclohexylurea (DCU) byproduct. peptide.com
EDC DMAP, HOBt Forms water-soluble urea byproduct, facilitating workup. orgsyn.org
DIC HOBt, HOAt Diisopropylcarbodiimide; forms soluble diisopropylurea byproduct. peptide.com

| BOP/PyBOP | Base (e.g., DIPEA) | Phosphonium salt reagents; high coupling rates with minimal side reactions. peptide.combachem.com |

Advanced Multicomponent and Cascade Reactions

More complex strategies involve the assembly of the molecular framework through sequential or one-pot reactions, often leveraging the power of transition metal catalysis to build the precursors before the final esterification step.

Transition Metal-Catalyzed Coupling Reactions for Precursor Assembly

The synthesis of the Biphenyl-4-ol precursor itself is a critical step that often relies on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming the carbon-carbon bond between the two phenyl rings. wikipedia.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. rsc.orgresearchgate.net For the synthesis of Biphenyl-4-ol, this could involve coupling 4-methoxyphenylboronic acid with a bromobenzene, followed by demethylation, or coupling a protected 4-hydroxyphenylboronic acid with a suitable aryl halide. The versatility of the Suzuki reaction allows for a wide tolerance of functional groups, making it a cornerstone in the synthesis of substituted biphenyls. wikipedia.orgrsc.org

Alternatively, the Heck reaction provides a method for the arylation of alkenes. libretexts.org This reaction could be envisioned as a pathway to attach the pentenoate side chain to a pre-formed biphenyl (B1667301) core. For instance, a 4-halobiphenyl derivative could be coupled with a pentenoic acid ester derivative, such as methyl pent-4-enoate, using a palladium catalyst to form a new C-C bond. researchgate.netorganic-chemistry.org While not a direct route to the final product, this demonstrates how transition metal catalysis can be employed to construct the key carbon skeleton of precursors.

Table 3: Selected Palladium Catalysts for Precursor Assembly

Reaction Catalyst System Substrates
Suzuki Coupling Pd(PPh₃)₄ + Base (e.g., Na₂CO₃, K₃PO₄) Aryl halide + Arylboronic acid. rsc.orgresearchgate.net
Suzuki Coupling Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) Aryl chloride/bromide + Arylboronic acid.
Heck Coupling Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) Aryl halide + Alkene. libretexts.org

| Heck Coupling | Palladacycle complexes | Aryl chloride/bromide + Alkene. researchgate.net |

Radical-Mediated Pathways for Pentenoate Incorporation

Radical chemistry offers alternative pathways for bond formation under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates using visible light. diva-portal.orgsigmaaldrich.com One potential strategy involves the photoredox-catalyzed generation of a radical from a pentenoic acid derivative, which could then be coupled with a biphenyl precursor.

A more direct application involves the post-esterification functionalization of the alkene moiety in Biphenyl-4-yl pent-4-enoate. For example, a photoredox-catalyzed radical thiol-ene reaction can be used to add thiols across the terminal double bond of the pentenoate chain. beilstein-journals.org In a reported procedure, various thiols were shown to react with alkene-containing esters in the presence of a ruthenium or iridium-based photocatalyst to generate the anti-Markovnikov addition products in high yields. beilstein-journals.org This highlights how radical-mediated pathways can be used to further elaborate the structure after the initial incorporation of the pentenoate group.

Chemo- and Regioselective Synthesis

The principles of chemo- and regioselectivity are crucial when synthesizing more complex analogues of this compound or when working with precursors bearing multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target compound, if the Biphenyl-4-ol precursor contained another nucleophilic group (e.g., a primary alcohol or an amine), a selective esterification of the phenolic hydroxyl would be required. This can be challenging, but biocatalysis offers a solution. Lipases have been used for the chemoselective hydrolysis of one ester group in the presence of another in symmetrically substituted biphenyl diesters, demonstrating that enzymes can distinguish between electronically similar but sterically different functional groups. mdpi.comresearchgate.net This principle can be applied in reverse for selective synthesis.

Regioselectivity , or positional selectivity, is critical when dealing with unsymmetrically substituted biphenyl rings. Transition metal-catalyzed C-H activation has become a powerful strategy for achieving regioselective functionalization. researchgate.net This approach often relies on a directing group, which is a functional group already present on the substrate that coordinates to the metal catalyst and directs the reaction to a specific C-H bond, typically at the ortho position. rsc.orgsnnu.edu.cn While not directly applied to the synthesis of the title compound in the literature, one could envision a scenario where a directing group on a biphenyl precursor guides the installation of the hydroxyl group or a precursor to the pentenoate chain at a specific position. The use of transient directing groups, which are formed in situ and removed in the same pot, further enhances the elegance and efficiency of this strategy. snnu.edu.cn

Table 4: Examples of Directing Groups in C-H Functionalization

Directing Group Metal Catalyst Position Targeted
Pyridine/Pyrimidine Rh(III) ortho-alkylation. researchgate.net
Amide/Ester Ru(II) ortho-hydroxylation. researchgate.net
Nitrile Pd(II) para-olefination (via a biphenyl template). rsc.org

Control of Olefin Geometry and Ester Formation

The synthesis of this compound is primarily achieved through the direct esterification of 4-hydroxybiphenyl (also known as biphenyl-4-ol) with a suitable derivative of pent-4-enoic acid. The most direct method documented involves the reaction of biphenyl-4-ol with pent-4-enoyl chloride. researchgate.net This reaction is a classic example of ester formation where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester bond and elimination of hydrogen chloride.

A key structural feature of this compound is the terminal position of the carbon-carbon double bond in the pent-4-enoate moiety (CH2=CH-CH2-CH2-COOR). Due to this terminal location, the concept of olefin geometry (E/Z or cis/trans isomerism) is not applicable to the double bond within this specific compound. Control of olefin geometry is a critical consideration in the synthesis of other, more complex unsaturated esters where the double bond is internal, but for the title compound, this specific stereochemical challenge is absent.

The primary focus of the synthesis, therefore, remains on optimizing the conditions for the ester formation itself. This includes the choice of solvent, temperature, and whether a base is used to scavenge the HCl byproduct, which can influence reaction rate and yield.

Table 1: Synthetic Parameters for this compound

ParameterDescription
Reactant 1 Biphenyl-4-ol
Reactant 2 Pent-4-enoyl chloride
Reaction Type Acylation / Esterification
Byproduct Hydrogen Chloride (HCl)

This straightforward acylation provides a reliable route to the desired ester.

Stereoselective Approaches

This compound is an achiral molecule, meaning it does not possess any stereocenters and is not chiral. As such, stereoselective synthesis, which aims to selectively produce one stereoisomer over another, is not applicable to the synthesis of this particular compound.

However, it is pertinent to note that stereoselective approaches are crucial in the synthesis of structurally related, more complex biphenyl-containing compounds that are chiral. For instance, the synthesis of intermediates for the drug Sacubitril, such as (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, involves highly specific stereoselective reactions to establish the correct configuration at multiple chiral centers. usbio.netchemicalbook.comgoogle.com These syntheses often employ chiral catalysts and auxiliaries to control the stereochemical outcome of reactions like asymmetric hydrogenation or aldol (B89426) reactions. While these advanced methods are not required for the synthesis of this compound, they highlight the importance of stereocontrol in the broader field of biphenyl derivatives synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area ripe for development, drawing parallels from research into other biphenyl compounds and esterifications.

Solvent Selection and Optimization

The choice of solvent is a cornerstone of green chemistry. In the synthesis of related biphenyl compounds, there has been a move away from hazardous solvents like dichloromethane. vulcanchem.com For the esterification to produce this compound, greener alternatives could be considered.

Table 2: Potential Green Solvents for Esterification

Solvent ClassExampleGreen Chemistry Consideration
Ethers2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity than THF.
EstersEthyl acetateLow toxicity, easily recyclable.
CarbonatesDimethyl carbonate (DMC)Low toxicity, biodegradable, can act as both solvent and reagent.
No SolventSolvent-free conditionsEliminates solvent waste entirely, often requiring thermal or microwave activation.

Optimizing the reaction to proceed in a solvent with a better environmental, health, and safety profile is a key goal. Research on related syntheses has shown that even simple changes, like using ethanol (B145695) or mixtures including isopropyl acetate/petroleum ether for purification steps, can reduce cost and environmental impact. google.com

Catalyst Development for Sustainable Production

While the direct reaction between biphenyl-4-ol and an acid chloride may not require a catalyst, alternative synthetic routes could benefit from green catalytic systems. For instance, if the ester were to be formed directly from pent-4-enoic acid, a catalyst would be needed to facilitate the reaction and avoid the generation of stoichiometric waste.

Catalysis is a fundamental pillar of green chemistry, aiming for high atom economy and the reduction of energy consumption and waste. mdpi.commdpi.com Developments in this area for similar transformations include:

Heterogeneous Acid Catalysts: Using solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could facilitate the esterification of biphenyl-4-ol with pent-4-enoic acid. rsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification under mild conditions (room temperature, neutral pH) and with high selectivity. This would be a very green approach, though substrate compatibility and reaction rates would need to be investigated.

Organocatalysis: Small organic molecules can be used to catalyze the esterification, avoiding the use of potentially toxic or expensive metal-based catalysts.

The development of sustainable catalytic systems for the production of this compound and its analogues represents a significant opportunity to align the synthesis of such compounds with the principles of green chemistry.

Chemical Reactivity and Transformation Mechanisms of Biphenyl 4 Yl Pent 4 Enoate

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in the pent-4-enoate (B1234886) chain is susceptible to a variety of addition and cyclization reactions, typical for an electron-rich π-system. These transformations are fundamental in modifying the aliphatic portion of the molecule.

Olefin Addition Reactions (e.g., halogenation, hydroboration, epoxidation)

Addition reactions break the π-bond of the alkene to form two new single bonds. The regioselectivity and stereoselectivity of these reactions are key considerations.

Halogenation: The reaction of Biphenyl-4-yl pent-4-enoate with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the formation of a vicinal dihalide. masterorganicchemistry.comleah4sci.com The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. masterorganicchemistry.comlibretexts.org This means the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comleah4sci.comlibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758). masterorganicchemistry.com

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the terminal alkene. byjus.comlibretexts.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom attaching to the terminal, less-substituted carbon. libretexts.orgvisualizeorgchem.com This is a syn-addition, where both the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.comvisualizeorgchem.com The final product is Biphenyl-4-yl 5-hydroxypentanoate.

Epoxidation: The terminal alkene can be converted into an epoxide, a three-membered ring containing an oxygen atom, by treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.comvisualizeorgchem.com The reaction is a concerted, syn-addition where the oxygen atom is delivered to one face of the alkene. leah4sci.commasterorganicchemistry.com This transformation yields Biphenyl-4-yl (oxiran-2-ylmethyl)propanoate. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. visualizeorgchem.com

Table 1: Olefin Addition Reactions of this compound
ReactionReagent(s)ProductKey Mechanistic Feature
HalogenationBr₂, CH₂Cl₂Biphenyl-4-yl 4,5-dibromopentanoateAnti-addition via cyclic bromonium ion masterorganicchemistry.comlibretexts.org
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHBiphenyl-4-yl 5-hydroxypentanoateSyn-addition, Anti-Markovnikov regioselectivity libretexts.orgmasterorganicchemistry.com
Epoxidationm-CPBABiphenyl-4-yl (oxiran-2-ylmethyl)propanoateSyn-addition via concerted mechanism leah4sci.commasterorganicchemistry.com

Cyclization Reactions (e.g., lactonization to γ-butyrolactones)

The proximity of the ester group to the terminal alkene allows for intramolecular cyclization reactions, most notably leading to the formation of γ-butyrolactones, which are prevalent structural motifs in natural products. mdpi.com These reactions often proceed via an initial modification of the alkene.

Halolactonization: In the presence of an electrophilic halogen source (like I₂ or N-bromosuccinimide) and a base, this compound can undergo hydrolysis of the ester followed by intramolecular cyclization of the resulting pent-4-enoic acid. buchler-gmbh.comrsc.orgbiointerfaceresearch.com The reaction is initiated by the attack of the alkene on the electrophilic halogen, forming a halonium ion. The carboxylate oxygen then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion (typically in a 5-exo-trig fashion) to form the five-membered γ-butyrolactone ring. mdpi.com This results in the formation of a (halomethyl)-dihydrofuran-2(3H)-one derivative.

Acid-Catalyzed Lactonization: Treatment with a strong acid can catalyze the cyclization of the corresponding 4-pentenoic acid (formed after hydrolysis). mdpi.com The acid protonates the double bond, leading to the formation of a secondary carbocation. This carbocation is then trapped intramolecularly by the carboxylic acid's carbonyl oxygen, which, after proton transfer, yields a γ-lactone. Scandium(III) triflate has been shown to be an effective catalyst for the cyclization of pent-4-enoic acid to γ-methyl-γ-butyrolactone. mdpi.com

Table 2: Cyclization Reactions to form γ-Butyrolactones
Reaction TypeTypical ReagentsIntermediateProduct ClassReference
BromolactonizationN-Bromosuccinimide (NBS)4-pentenoic acid5-(bromomethyl)-dihydrofuran-2(3H)-one buchler-gmbh.com
IodolactonizationI₂, NaHCO₃4-pentenoic acid5-(iodomethyl)-dihydrofuran-2(3H)-one biointerfaceresearch.com
Acid-Catalyzed CyclizationSc(OTf)₃, Toluene, 110 °C4-pentenoic acidγ-methyl-γ-butyrolactone mdpi.com

Oligomerization and Polymerization Potential

The presence of a polymerizable vinyl group and a rigid biphenyl (B1667301) moiety suggests that this compound could serve as a monomer for creating polymers with potentially interesting properties, such as high thermal stability or liquid crystallinity. rsc.orgresearchmap.jp

Vinyl Polymerization: Monomers containing a vinyl biphenyl structure are known to undergo polymerization. rsc.orgtandfonline.comtandfonline.com this compound, possessing a terminal alkene, could potentially undergo free-radical or other forms of vinyl polymerization to produce a polymer with biphenyl ester side chains. The polymerization behavior would be influenced by the reaction conditions (thermal vs. photochemical initiation) and the phase of the monomer. researchmap.jp

Acyclic Diene Metathesis (ADMET) Polymerization: While this compound is a mono-olefin, related α,ω-diene monomers containing biphenyl units have been successfully polymerized via ADMET. rsc.orgnih.govacs.org This condensation polymerization method uses ruthenium-based catalysts to form polymers with the elimination of a small volatile alkene like ethylene. nih.govacs.org This suggests that a diene derivative of this compound could be a viable monomer for ADMET, leading to polyesters containing the biphenyl group within the polymer backbone. Research has shown that polymers derived from bio-based biphenyl compounds can exhibit high glass transition temperatures (Tg) and good thermal stability. rsc.org

Reactions at the Ester Linkage

The aryl ester is another key reactive center in the molecule. It can undergo nucleophilic acyl substitution reactions, most commonly hydrolysis and transesterification.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄) and a large excess of an alcohol (R'-OH), this compound can be converted into a new ester (pent-4-enoic acid R' ester) and 4-hydroxybiphenyl. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. researchgate.net

Base-Catalyzed Transesterification: Base-catalyzed transesterification is also possible, typically using an alkoxide (R'O⁻) as both the catalyst and nucleophile. masterorganicchemistry.com The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the biphenoxide leaving group yields the new ester. This process is an equilibrium that can be driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Table 3: Transesterification of this compound
CatalysisReagentsProductsMechanism HighlightsReference
AcidR'-OH (excess), H₂SO₄ (cat.)Alkyl pent-4-enoate + 4-HydroxybiphenylProtonation of carbonyl oxygen, nucleophilic attack by alcohol researchgate.net
BaseNaOR' (cat.), R'-OH (solvent)Alkyl pent-4-enoate + 4-HydroxybiphenylNucleophilic attack by alkoxide, tetrahedral intermediate masterorganicchemistry.com

Ester Hydrolysis and Derivatives

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. numberanalytics.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), the ester is hydrolyzed to pent-4-enoic acid and 4-hydroxybiphenyl. The reaction is reversible, and the mechanism is the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk It begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by water. numberanalytics.comchemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Treating the ester with a strong base like aqueous sodium hydroxide (NaOH) leads to an irreversible hydrolysis reaction known as saponification. sparkl.memasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The biphenoxide ion is then eliminated. In the final, irreversible step, the strongly basic biphenoxide deprotonates the newly formed pent-4-enoic acid to yield the sodium salt of the carboxylic acid (sodium pent-4-enoate) and 4-hydroxybiphenyl. chemistrysteps.com Acidification in a separate workup step is required to obtain the free pent-4-enoic acid. masterorganicchemistry.com

Transformations of the Biphenyl Core

The biphenyl core of this compound possesses two phenyl rings that can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic effects of the pent-4-enoate group and the other phenyl ring.

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

The pent-4-enoate group, being an ester, is an electron-withdrawing group and deactivates the phenyl ring to which it is attached, directing incoming electrophiles primarily to the meta position. Conversely, the adjacent phenyl ring acts as an activating group, directing substitution to the ortho and para positions of the second ring.

Nitration: The nitration of biphenyl derivatives is a well-established transformation. For instance, the nitration of 4-acylbiphenyls results in a mixture of nitro-isomers, from which the desired 4'-acyl-4-nitrobiphenyl can be separated. google.com In the case of this compound, nitration is expected to occur predominantly on the unsubstituted phenyl ring at the 4'-(para) position due to the directing effect of the phenyl group and steric hindrance at the ortho positions.

Halogenation: Halogenation of biphenyl derivatives can be achieved using various reagents. For example, 4-hydroxybiphenyl can be brominated using bromine in carbon disulfide to yield 3-bromo and 3,5-dibromo derivatives. researchgate.net Similarly, chlorination can be effected with sulfuryl chloride. researchgate.net For this compound, halogenation is anticipated to follow a similar pattern to nitration, with substitution occurring on the activated, unsubstituted ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Biphenyl Derivatives

Reaction Reagent Substrate Analogue Major Product(s) Reference
Nitration Nitrating mixture 4-Acylbiphenyl 4'-Acyl-4-nitrobiphenyl google.com
Bromination Br₂ in CS₂ 4-Hydroxybiphenyl 3-Bromo-4-hydroxybiphenyl, 3,5-Dibromo-4-hydroxybiphenyl researchgate.net
Chlorination SO₂Cl₂ 4-Hydroxybiphenyl 3-Chloro-4-hydroxybiphenyl researchgate.net

Functionalization at Peripheral Positions

Functionalization at the peripheral positions of the biphenyl core, particularly at the 4'-position, is a key strategy for modifying the properties of biphenyl compounds. This is often achieved through cross-coupling reactions. For instance, Suzuki coupling of a boronic acid derivative with a halogenated biphenyl compound is a common method to form the biphenyl core itself, which can then be further functionalized. The bromine atom in compounds like ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Metal-Mediated and Organocatalytic Transformations

The pentenoate moiety and the biphenyl core of this compound are susceptible to a range of metal-catalyzed and organocatalytic reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Reactions (e.g., Heck reactions, allylic alkylation)

Palladium catalysis is a powerful tool for C-C bond formation. The terminal alkene of the pentenoate group is a prime site for such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While no specific Heck reactions involving this compound are documented, related pentenoic acid derivatives are known to participate in reductive Heck reactions. nih.gov For example, 4-pentenoic acid derivatives can be arylated at the γ- and δ-positions. nih.gov It is plausible that the pentenoate moiety of this compound could undergo similar transformations.

Allylic Alkylation: Palladium-catalyzed allylic alkylation is a fundamental reaction for forming C-C bonds adjacent to a double bond. mdpi.com This reaction typically involves the reaction of an allylic substrate with a nucleophile. The pentenoate part of the molecule could potentially undergo intramolecular allylic alkylation under appropriate conditions. For example, unsaturated malonyl esters have been shown to undergo palladium-catalyzed intramolecular allylic alkylation to form 4-vinyl-substituted γ-lactones. tdx.cat

Table 2: Examples of Palladium-Catalyzed Reactions on Related Substrates

Reaction Type Substrate Catalyst System Product Type Reference
Reductive Heck 4-Pentenoic acid derivative Pd(OAc)₂ γ- and δ-arylated products nih.gov
Intramolecular Allylic Alkylation Unsaturated malonyl ester Pd catalyst 4-Vinyl-substituted γ-lactone tdx.cat

Copper-Catalyzed Rearrangements and Coupling Reactions

Copper catalysts offer a cost-effective and less toxic alternative to palladium for certain transformations. rsc.org Copper-catalyzed reactions are particularly useful for forming C-N and C-O bonds.

Coupling Reactions: Copper-catalyzed Ullmann-type coupling reactions are used for the synthesis of carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. rsc.org While this involves a different substitution pattern on the biphenyl core, it highlights the utility of copper in promoting C-N bond formation on biphenyl systems.

Rearrangements: Copper-catalyzed google.comresearchgate.net-rearrangements of iodonium (B1229267) ylides formed from allylic iodides and α-diazoesters have been reported. nih.gov This type of reactivity, while not directly applicable to this compound, demonstrates the potential for copper to mediate complex rearrangements involving allylic systems.

Table 3: Copper-Catalyzed Reactions on Biphenyl and Allylic Systems

Reaction Type Substrate(s) Catalyst System Product Type Reference
C-N Coupling 2,2′-dibromo-1,1′-biphenyl, primary amine CuI / diamine ligand Polysubstituted carbazole rsc.org
google.comresearchgate.net-Rearrangement Cinnamyl iodide, α-diazoester [Cu(MeCN)₄]PF₆ / bipyridine ligand google.comresearchgate.net-rearrangement product nih.gov

Photocatalyzed Transformations

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.

Visible-light photocatalysis has been employed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines. rsc.org Furthermore, the photocatalytic oxidation of biphenyl with an azole using a DDQ catalyst under blue light irradiation has been reported to yield pyrazole-substituted biphenyls. rsc.org While specific photocatalytic reactions of this compound are not described, these examples suggest that the biphenyl moiety is susceptible to photocatalytic functionalization. The pentenoate group could also be involved in photocatalytic processes, for example, in photoinduced E → Z isomerization, which has been demonstrated for related polarized alkenes. acs.org

Brønsted and Lewis Acid Catalysis in Olefin Reactions

The terminal double bond in this compound is a site of high electron density, making it susceptible to electrophilic attack. Both Brønsted and Lewis acids can serve as catalysts to initiate reactions at this position.

Brønsted Acid Catalysis

Brønsted acids, which are proton (H⁺) donors, are expected to react with the alkene through an electrophilic addition mechanism. libretexts.org The reaction is initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate. chemistrysteps.com The stability of this carbocation is a key factor in determining the subsequent reaction pathway. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, resulting in the more stable secondary carbocation at the C4 position. libretexts.org

Once formed, this carbocation can undergo several potential transformations:

Hydration: In the presence of water, the carbocation can be trapped by a water molecule to form a protonated alcohol, which then deprotonates to yield an alcohol. libretexts.org For this compound, this would result in the formation of Biphenyl-4-yl 4-hydroxypentanoate.

Addition of Other Nucleophiles: If other nucleophiles are present in the reaction medium, they can attack the carbocation to form a variety of addition products.

Isomerization: The terminal alkene could potentially isomerize to a more stable internal alkene under acidic conditions. This would involve the formation of the carbocation followed by elimination of a proton from an adjacent carbon.

Cyclization: Intramolecular reactions are also a possibility. The ester carbonyl oxygen, although a weak nucleophile, could potentially attack the carbocation. However, the formation of a six-membered ring through this pathway would be followed by further reactions. A more plausible cyclization would involve an intramolecular Friedel-Crafts-type reaction where the carbocation attacks the electron-rich biphenyl ring. This would likely require a strong acid and could lead to the formation of a new ring system. A study on the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates demonstrates the propensity of the biphenyl system to participate in intramolecular electrophilic aromatic substitution. chemrxiv.org

It is important to note that the reaction conditions, particularly the nature of the acid, solvent, and temperature, would play a crucial role in dictating the predominant reaction pathway. libretexts.org

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors and can catalyze olefin reactions through different mechanisms. They can coordinate to the carbonyl oxygen of the ester group, which can influence the reactivity of the entire molecule, including the distant olefin. However, in the context of direct olefin reactions, Lewis acids can enhance the electrophilicity of a reagent that then attacks the double bond. acs.org

For instance, in the presence of a Lewis acid, reactions such as Friedel-Crafts alkylations or acylations could be facilitated if a suitable electrophile is present. More commonly, Lewis acids are employed to promote cycloaddition reactions. researchgate.net While detailed studies on this compound are unavailable, related research on other pentenoates shows the use of Lewis acids in Diels-Alder reactions. researchgate.net

The interaction of the Lewis acid with the substrate can lead to the formation of a complex that activates the olefin towards nucleophilic attack or cycloaddition. The choice of the Lewis acid is critical, as its strength and steric properties can influence the outcome and stereoselectivity of the reaction. rsc.org

Illustrative Data on Potential Acid-Catalyzed Reactions

Given the absence of specific experimental data for this compound, the following tables illustrate the expected products and general conditions for the acid-catalyzed reactions of its olefin group based on established chemical principles.

Table 1: Potential Products of Brønsted Acid-Catalyzed Reactions of this compound

Reagent/ConditionExpected Major ProductReaction Type
H₂SO₄ (aq)Biphenyl-4-yl 4-hydroxypentanoateHydration
H⁺, heatBiphenyl-4-yl pent-3-enoate / Biphenyl-4-yl pent-2-enoateIsomerization
Strong Acid (e.g., PPA)Cyclized product (e.g., tetralone derivative)Intramolecular Cyclization

Table 2: General Lewis Acids for Olefin Transformations

Lewis AcidTypical Application in Olefin Chemistry
BF₃·OEt₂General purpose for various electrophilic additions and cycloadditions. acs.org
AlCl₃Strong Lewis acid, often used in Friedel-Crafts reactions.
ZnCl₂Milder Lewis acid, can be used for more sensitive substrates. rsc.org
TiCl₄Used in various C-C bond forming reactions and cycloadditions.

Derivatives and Structural Analogs of Biphenyl 4 Yl Pent 4 Enoate in Research

Synthesis and Functionalization of Analogs

The functionalization of Biphenyl-4-yl pent-4-enoate (B1234886) analogs involves targeted chemical reactions to introduce new functional groups or alter the existing carbon skeleton. These modifications are crucial for developing new materials and potential therapeutic agents.

Modifications to the five-carbon ester chain of Biphenyl-4-yl pent-4-enoate allow for the exploration of how changes in saturation, conjugation, and branching affect the molecule's properties.

Saturated Analogs: The synthesis of the saturated analog, biphenyl-4-yl pentanoate, can be achieved through standard esterification procedures. One common method involves the reaction of 4-hydroxybiphenyl with pentanoyl chloride in the presence of a base. Alternatively, photocatalytic esterification of the corresponding hydroxy groups with 4-pentenoic acid represents a modern approach to forming such ester linkages. beilstein-journals.org

Branched-Chain Analogs: The introduction of branches into the ester chain can significantly impact the molecule's conformational flexibility and biological activity. For instance, (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, a key intermediate in the synthesis of Sacubitril, features a methyl group on the pentenoate backbone. cymitquimica.comvulcanchem.com The synthesis of such branched structures often involves multi-step sequences, such as Wittig reactions to create α,β-unsaturated esters. Research has also been conducted on the synthesis of branched-chain fatty acid esters by treating allylic bromides with organocuprate reagents, a strategy that could be adapted for biphenyl (B1667301) esters. researchgate.net

The following table summarizes variations in the pentenoate chain of biphenyl esters and their synthetic relevance.

Table 1: Variations in the Pentenoate Chain of Biphenyl Ester Analogs
Chain Variation Example Compound/Fragment Synthetic Relevance/Method
Saturated Biphenyl-4-yl pentanoate Standard esterification (e.g., acyl chloride method), Photocatalytic esterification. beilstein-journals.org
Branched (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate Intermediate for Sacubitril synthesis; often prepared via Wittig reaction. cymitquimica.com
Branched Branched alkyloxycarbonylphenyl esters of 3-(biphenyl-4-yl) propanoic acids Studied for liquid crystalline properties. acs.org

Altering the substituents on the biphenyl rings is a common strategy to modulate the electronic and steric properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently used method for synthesizing substituted biphenyl scaffolds. ajgreenchem.comajgreenchem.comrsc.org

Halogenated Analogs: Halogens can be introduced onto the biphenyl core to influence properties like lipophilicity and metabolic stability. The synthesis of fluorinated biphenyls, for example, is often achieved through the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with an appropriate aryl halide. acs.orgrsc.org The synthesis of halogenated [1,1′-biphenyl]-4-yl benzoate (B1203000) has also been reported. researchgate.net

Alkylated Analogs: Alkyl groups can be introduced via reactions like the Friedel-Crafts alkylation. rsc.orgnih.gov For instance, 4,4′-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride in the presence of a Lewis acid catalyst like ferric chloride. rsc.orgnih.gov

Heterocyclic-Substituted Analogs: The incorporation of heterocyclic rings can introduce new binding interactions and pharmacological properties. A variety of biphenyl derivatives featuring heterocyclic substituents have been synthesized. These include:

Pyridine-substituted analogs , such as 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate, which have been studied for their potential as tyrosinase inhibitors. nih.gov

Tetrazole-substituted analogs , synthesized by combining biphenyl and tetrazole moieties, have shown potential as anticancer agents. researchgate.net

Oxazole-substituted analogs , prepared through Suzuki-Miyaura coupling, have been investigated as enzyme inhibitors. rsc.org

Quinoline-substituted analogs have also been synthesized and evaluated for their biological activities. ias.ac.in

Replacing the ester linkage with an amide bond creates a new class of analogs with different chemical stability and hydrogen-bonding capabilities. The synthesis of N-(biphenyl-4-yl)pent-4-enamide would typically involve the coupling of [1,1'-biphenyl]-4-amine with 4-pentenoic acid or its activated form, 4-pentenoyl chloride. umich.edu This type of amide bond formation is a cornerstone of medicinal chemistry. For example, the synthesis of various N-biphenyl amide and benzamide (B126) derivatives has been reported, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or via mixed anhydride (B1165640) methods. rsc.orgacs.orgmdpi.com These reactions are fundamental in creating hybrid molecules with potential biological activity. mdpi.comnih.gov

Substituted Biphenyl Moieties (e.g., halogenated, alkylated, heterocyclic-substituted)

Incorporation into Complex Molecular Scaffolds

Analogs of this compound serve as valuable building blocks for constructing more complex and functionally diverse molecules, ranging from pharmaceutical agents to novel hybrid compounds with unique properties.

Biphenyl-containing structures are central to the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure. nih.govnewdrugapprovals.org Specific, stereochemically defined analogs of this compound are critical intermediates in its manufacturing process.

(S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate is a direct precursor in the synthesis of Sacubitril. cymitquimica.com

This intermediate is hydrolyzed, typically using lithium hydroxide (B78521), to form the corresponding carboxylic acid, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid . newdrugapprovals.orgchemicalbook.com

Further synthetic steps, including asymmetric hydrogenation to set the second stereocenter and removal of the tert-butoxycarbonyl (Boc) protecting group, lead to the final active pharmaceutical ingredient.

The synthesis of new derivatives of Sacubitril has also been explored by reacting the ethyl ester hydrochloride derivative of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid with various carboxylic acids to form a library of new amide compounds. nih.gov

The strategy of molecular hybridization involves combining the biphenyl moiety with other pharmacologically active scaffolds to create new molecules with potentially synergistic or novel biological activities. nih.gov This approach aims to enhance structural complexity and diversity. nih.govacs.org

Biphenyl-Spirocyclic Ketone Hybrids: Researchers have synthesized hybrid molecules that combine biphenyl or terphenyl fragments with spirocyclic ketones. These compounds have demonstrated proapoptotic and differentiation-inducing activities in leukemia cell lines, making them interesting candidates for anticancer drug development. nih.govacs.org

Biphenyl-Tetrazole Hybrids: By combining the structural features of biphenyl and tetrazole, scientists have created hybrid molecules that exhibit selective cytotoxic effects against human cancer cell lines. researchgate.net

Furanchalcone-Biphenyl Hybrids: The synthesis of hybrids incorporating furan, chalcone, and biphenyl motifs has been reported, with these compounds being evaluated for antitrypanosomal activity. researchgate.net

Biphenyl-Coumarin Hybrids: A hybrid molecule was synthesized by coupling flurbiprofen (B1673479) (a biphenyl derivative) with 7-amino-4-methyl-2H-chromen-2-one (a coumarin (B35378) derivative), highlighting the versatility of the biphenyl scaffold in creating bio-functional compounds.

The following table provides an overview of hybrid molecules derived from biphenyl scaffolds and their research applications.

Table 2: Biphenyl-Based Hybrid Molecules in Research
Hybrid Combination Synthetic Strategy Research Application/Target
Biphenyl + Spirocyclic Ketone Combination of privileged fragments with complexity-bearing cores. nih.govacs.org Anticancer agents; induction of apoptosis and differentiation in leukemia cells. nih.govacs.org
Biphenyl + Tetrazole Molecular hybridization of biphenyl and tetrazole moieties. researchgate.net Anticancer agents; selective cytotoxicity against cancer cell lines. researchgate.net
Biphenyl + Furanchalcone Synthesis of aryl-furanochalcones. researchgate.net Antitrypanosomal and cytotoxic activities. researchgate.net
Biphenyl + Coumarin Amide coupling between a biphenyl carboxylic acid and an amino-coumarin. Potential bio-functional compounds.

Precursors to Advanced Pharmaceutical Intermediates (e.g., Sacubitril-related compounds)

Stereochemical Investigations of Chiral Derivatives

The introduction of chiral centers into derivatives of this compound gives rise to stereoisomers, which can have profound implications for their biological activity and physical properties. Research into these chiral derivatives often involves detailed stereochemical investigations, including the separation of stereoisomeric mixtures and the development of synthetic routes to access specific enantiomers or diastereomers. Such studies are crucial for understanding structure-activity relationships and for the development of stereochemically pure compounds for various applications. Compounds with one or more asymmetric carbon atoms can exist as enantiomers, diastereoisomers, or mixtures thereof. google.com The active forms can be isolated through methods like the resolution of racemates or by employing asymmetric synthesis or chromatography. google.com

The synthesis of chiral derivatives related to this compound frequently results in the formation of diastereoisomeric mixtures. The presence of multiple stereocenters or geometric isomerism, such as in substituted pentenoate chains, can lead to complex product mixtures containing multiple stereoisomers. reactionbiology.com For instance, the synthesis of certain azetidinone derivatives, which are structural analogs, can yield a mixture of four stereoisomers. reactionbiology.com

The separation of these diastereomeric mixtures is a critical step to isolate and characterize individual stereoisomers. Researchers employ various chromatographic and non-chromatographic techniques to achieve this separation.

Common Separation Strategies:

Chiral High-Performance Liquid Chromatography (HPLC): Semi-preparative chiral HPLC is a powerful and widely used method for separating both enantiomers and diastereomers. reactionbiology.com It has been successfully used to separate all four stereoisomers of certain N-hydroxyazetidinone derivatives. reactionbiology.com

Chiral Supercritical Fluid Chromatography (SFC): This technique is another effective method for the separation of complex stereoisomeric mixtures. For example, mixtures of enantiomers and diastereomers of specific sultam products have been successfully separated using chiral SFC. nih.gov

Flash Column Chromatography (FC) and Recrystallization: Standard purification techniques can sometimes be effective for separating diastereomers. In one instance, a mixture of diastereoisomers was first purified by flash column chromatography, which was followed by recrystallization to yield a single, diastereomerically pure compound. google.com

The choice of separation strategy depends on the specific properties of the compounds, the scale of the separation, and the required purity of the final products.

Table 1: Examples of Separation Strategies for Chiral Derivatives

Product Type Initial Mixture Separation Method Outcome Reference
N-thiomethyl-azetidinone Racemic mixture Semi-preparative chiral HPLC Separation of two enantiomers reactionbiology.com
3-allyl-azetidinone derivative Mixture of four stereoisomers (predominantly E isomer) Semi-preparative chiral HPLC Separation of four stereoisomers reactionbiology.com
Sultam derivatives Mixture of enantiomers and diastereomers Chiral Supercritical Fluid Chromatography (SFC) Separation of individual stereoisomers nih.gov

To overcome the challenges associated with separating stereoisomers and to directly access specific chiral molecules, significant research effort has been directed towards enantioselective synthesis. These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction, yielding a product that is highly enriched in one enantiomer. The development of efficient chiral ligands and catalysts is a central theme in this area of chemical synthesis. chemrxiv.org

Several asymmetric strategies have proven effective for synthesizing chiral analogs of this compound:

Catalytic Enantioselective Reactions: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For example, novel oxazaborolidines activated by a strong acid can act as effective cationic chiral catalysts in Diels-Alder reactions. researchgate.net Using substituted (E)-4-oxopent-2-enoates as dienophiles, this method has produced cycloaddition products with high enantioselectivities, reaching up to 96% enantiomeric excess (ee). researchgate.net Similarly, chiral squaramide catalysts have been employed for enantioselective Michael additions to synthesize complex heterocyclic systems with high yields and enantioselectivities (up to 96% ee) and excellent diastereoselectivities (up to 99:1 dr). rsc.org

Asymmetric Desymmetrization: This strategy involves the enantioselective transformation of a meso or prochiral substrate. An example is the palladium-catalyzed Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.org Using a chiral (S)-PyraBox ligand, this reaction provides access to various 4-aryl-γ-lactams with good enantioselectivity, which can then be converted into biologically important molecules like (R)-rolipram and (R)-baclofen. beilstein-journals.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. One such approach involves using a Schiff base Ni(II) complex of a chiral auxiliary, (S)-BPB (N-benzyl proline benzophenone), for the synthesis of enantiomerically enriched non-protein (S)-α-amino acids. researchgate.net This method has been used in Suzuki coupling reactions to generate new carbon-carbon bonds, yielding amino acids with excellent enantioselectivities (>99% ee) after removal of the auxiliary. researchgate.net

These enantioselective methods provide efficient pathways to chiral building blocks and final compounds, such as (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid, where the stereochemistry is precisely controlled during the synthesis. cymitquimica.com

Table 2: Examples of Enantioselective Synthesis Methods for Chiral Analogs

Reaction Type Catalyst/Auxiliary Substrate Type Enantioselectivity (ee) / Diastereoselectivity (dr) Reference
Diels-Alder Reaction Triflimide-activated chiral oxazaborolidines Substituted (E)-4-oxopent-2-enoates Up to 96% ee researchgate.net
Michael Addition Chiral squaramide Pyrazolin-5-ones and 3-nitro-2H-chromenes Up to 96% ee; up to 99:1 dr rsc.org
Heck-Matsuda Reaction Palladium trifluoroacetate (B77799) / (S)-PyraBox ligand N-protected 2,5-dihydro-1H-pyrroles Good enantioselectivity beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Biphenyl-4-yl pent-4-enoate (B1234886). Analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of specific protons and carbon atoms within the molecule.

The ¹H NMR spectrum of Biphenyl-4-yl pent-4-enoate, recorded in deuterated chloroform (B151607) (CDCl₃), presents distinct signals corresponding to the protons of the pentenoate chain and the biphenyl (B1667301) group. researchgate.net

The aliphatic region of the spectrum displays signals for the pent-4-enoate moiety. researchgate.net A triplet at δ 2.55 ppm (J = 7.2 Hz) is assigned to the two protons of the methylene (B1212753) group adjacent to the carbonyl (C2'-H₂). researchgate.net A multiplet observed between δ 2.68 and 2.73 ppm corresponds to the allylic protons at the C3' position. researchgate.net The terminal vinyl group gives rise to a multiplet between δ 5.08 and 5.20 ppm for the two geminal protons (C5'-H₂) and a multiplet at δ 5.88-5.97 ppm for the single proton at the C4' position. researchgate.net

The aromatic region shows a complex pattern of signals characteristic of the biphenyl system. A multiplet between δ 7.14 and 7.17 ppm accounts for the two protons on the ester-bearing phenyl ring ortho to the ester linkage. researchgate.net Additional aromatic signals are observed at δ 7.36 ppm (d, J=7.2 Hz, 1H), δ 7.41-7.46 ppm (m, 2H), and δ 7.55-7.60 ppm (m, 4H), corresponding to the remaining protons of the biphenyl structure. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.55-7.60m-4Aromatic-H
7.41-7.46m-2Aromatic-H
7.36d7.21Aromatic-H
7.14-7.17m-2Aromatic-H
5.88-5.97m-1=CH-
5.08-5.20m-2CH₂=
2.68-2.73m-2-CH₂-CH=
2.55t7.22-C(O)-CH₂-

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. researchgate.net The spectrum shows a signal at δ 171.6 ppm, which is characteristic of the ester carbonyl carbon (C1'). researchgate.net The carbons of the terminal alkene appear at δ 116.0 ppm (C5') and δ 136.3 ppm (C4'). researchgate.net The two methylene carbons of the pentenoate chain are found at δ 33.6 (C2') and δ 28.9 (C3'). researchgate.net

The aromatic region contains several signals corresponding to the biphenyl framework. The carbon atom attached to the ester oxygen (C4) is observed at δ 150.1 ppm. researchgate.net The other quaternary carbons of the biphenyl rings appear at δ 140.4 and δ 138.9 ppm. researchgate.net The remaining aromatic CH carbons resonate at δ 128.8, 128.2, 127.3, 127.1, and 121.8 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

Chemical Shift (δ) (ppm)Assignment
171.6C=O (Ester)
150.1C-O (Aromatic)
140.4C (Aromatic)
138.9C (Aromatic)
136.3=CH-
128.8CH (Aromatic)
128.2CH (Aromatic)
127.3CH (Aromatic)
127.1CH (Aromatic)
121.8CH (Aromatic)
116.0CH₂=
33.6-C(O)-CH₂-
28.9-CH₂-CH=

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for definitive assignments through the observation of correlations between nuclei. However, for this compound, specific experimental data from 2D NMR experiments such as COSY, HSQC, or HMBC were not available in the consulted research literature. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular mass of the synthesized this compound. The analysis revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 253.1. researchgate.net This finding is consistent with the calculated molecular weight of the compound (C₁₇H₁₆O₂), which is 252.31 g/mol . achmem.com

Table 3: ESI-MS Data for this compound researchgate.net

IonObserved m/z
[M+H]⁺253.1

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. Specific HRMS data for this compound were not provided in the referenced scientific literature. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are essential for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy provides a molecular fingerprint by identifying the vibrational modes of specific functional groups. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key peaks include a strong carbonyl (C=O) stretch from the ester group, vibrations associated with the carbon-carbon double bond (C=C) of the pentenoate moiety, and absorptions corresponding to the aromatic biphenyl ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The biphenyl chromophore in this compound is responsible for strong absorption in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment and can be used to confirm the presence of the conjugated biphenyl system.

Below is a table summarizing typical spectroscopic data for this compound.

Spectroscopic Data for this compound
Technique Characteristic Peaks / Wavelength
Infrared (IR) ~1755 cm⁻¹ (C=O stretch, ester)
~1640 cm⁻¹ (C=C stretch, alkene)
~3070 cm⁻¹ (=C-H stretch, alkene)
~1600, 1485 cm⁻¹ (C=C stretch, aromatic ring)
UV-Visible (UV-Vis) λmax ~265-275 nm (Biphenyl π→π* transition)

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC is a high-resolution technique ideal for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The compound is detected using a UV detector set to the λmax of the biphenyl chromophore. This method can effectively separate the final product from starting materials (e.g., 4-hydroxybiphenyl) and reaction byproducts, allowing for accurate purity quantification, often exceeding 99%.

Gas chromatography can be used to assess the purity of this compound, provided the compound has sufficient thermal stability and volatility to be analyzed without decomposition in the heated injector port and column. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The technique is highly sensitive to volatile impurities. However, due to the compound's relatively high molecular weight and boiling point, HPLC is often the preferred method to avoid potential thermal degradation.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of the synthesis of this compound. It is used to check the consumption of starting materials (like 4-hydroxybiphenyl and pent-4-enoyl chloride) and the formation of the desired ester product. A typical system involves a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate) as the mobile phase. The spots are visualized under UV light, where the UV-active product can be easily distinguished from the starting phenol (B47542).

Column Chromatography is the standard method for the preparative purification of this compound after synthesis. The crude product is loaded onto a column packed with silica gel. Elution with a solvent gradient, often starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, separates the product from unreacted starting materials and impurities. The progress of the separation is monitored by collecting fractions and analyzing them using TLC.

Chromatographic Purification Parameters
Technique Typical Conditions
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane / Ethyl Acetate mixture (e.g., 9:1 v/v)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information. This data includes exact bond lengths, bond angles, and torsion angles, such as the dihedral angle between the two phenyl rings of the biphenyl unit. This information is invaluable for understanding the packing of molecules in the crystal lattice and for correlating the molecular structure with its liquid crystalline properties. While specific crystallographic data for this compound is not widely reported in public databases, analysis of similar mesogenic molecules reveals that the planarity of the biphenyl core and the conformation of the flexible pentenoate tail are critical factors influencing the formation of liquid crystal phases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Biphenyl-4-yl pent-4-enoate (B1234886).

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and optimizing the molecular geometry of organic compounds. researchgate.net For Biphenyl-4-yl pent-4-enoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(2d,p), can predict key structural and electronic parameters.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. In related biphenyl (B1667301) derivatives, the HOMO-LUMO gap is not significantly affected by the length of attached alkyl chains, but the biphenyl moiety itself has a substantial impact on the stability of different geometries. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies on this compound are not publicly available.)

Parameter Predicted Value
C=O Bond Length (Ester) 1.21 Å
C-O Bond Length (Ester) 1.35 Å
C=C Bond Length (Pentenoate) 1.34 Å

Table 2: Predicted Electronic Properties for this compound using DFT (Note: The following data is illustrative and based on typical values for similar structures.)

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the synthesized compound. The accuracy of these predictions has significantly improved, with modern methods achieving high correlation with experimental data. biorxiv.orgsourceforge.io For example, in a study on (E)-pent-2-enoic acid, DFT calculations were used to compute ¹H and ¹³C NMR chemical shifts that were in good agreement with experimental values. Similarly, computational studies on various biphenyl derivatives have successfully predicted their spectroscopic properties. tandfonline.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar structures and known chemical shift ranges.)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~172
Biphenyl C-O ~150
Quaternary Biphenyl C ~138
Biphenyl C-H ~122-129
Alkene CH= ~137
Alkene =CH₂ ~116

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Computational Elucidation of Transition States and Reaction Pathways

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. DFT calculations are well-suited for optimizing the geometries of these high-energy, transient species. escholarship.orgacs.org

By identifying the transition states connecting reactants, intermediates, and products, a detailed step-by-step mechanism can be proposed. For instance, in the esterification reaction to form this compound, computational studies could elucidate the role of catalysts and the structure of the tetrahedral intermediate. Similarly, for reactions at the double bond of the pentenoate moiety, such as additions or polymerizations, computational analysis could reveal the preferred stereochemical outcomes and the influence of the bulky biphenyl group on reactivity. Studies on related systems, like the palladium-catalyzed functionalization of biphenyls, have successfully used DFT to understand selectivity by analyzing transition state structures. escholarship.org

Energy Landscape Analysis of Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energy landscape for the transformation can be constructed. This landscape provides the relative energies of all species involved in the reaction. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This analysis can explain observed product distributions and predict how changes in reaction conditions or substrate structure might alter the outcome. For example, computational studies on the reactions of enynyl acetates have used energy landscape analysis to explain how a water-catalyzed hydrogen shift occurs via a proton-transport catalysis strategy. acs.org Such analyses for this compound could provide valuable information for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. samipubco.comrsc.org An MD simulation solves Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the biphenyl linkage and the various conformations of the pentenoate chain. nih.gov In the context of materials science, MD simulations are invaluable for predicting how molecules will arrange themselves in a condensed phase, for example, in a liquid crystal or a polymer matrix. rsc.org By simulating a system containing many molecules of this compound, one could investigate aggregation behavior and the formation of ordered structures. These simulations can also be used to calculate macroscopic properties like density and viscosity, providing a link between molecular structure and bulk material characteristics.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is primarily defined by the rotational freedom of several key bonds: the dihedral angle between the two phenyl rings of the biphenyl group, the rotation around the ester linkage, and the flexibility of the pent-4-enoate chain.

Biphenyl Core Torsion: The biphenyl unit is not planar in its lowest energy state due to steric hindrance between the ortho-hydrogen atoms on the two rings. researchgate.net Computational studies on various biphenyl derivatives show that the dihedral angle typically ranges from 25° to 45° in the gas phase. In the solid state, crystal packing forces can lead to a more planar conformation. researchgate.net For this compound, it is expected that the biphenyl core would adopt a twisted conformation.

Ester Linkage and Chain Flexibility: The ester group (-COO-) connecting the biphenyl moiety and the pentenoate chain is generally planar. However, rotation around the C-O single bond of the ester linkage provides additional conformational flexibility. The pent-4-enoate chain, with its sp3 hybridized carbon atoms, introduces a significant degree of freedom. The terminal double bond (C=C) of the pentenoate group adds a rigid, planar element to the end of the flexible chain.

Table 1: Predicted Key Conformational Parameters for this compound
ParameterPredicted Range/ValueBasis of Prediction
Biphenyl Dihedral Angle25° - 45°Analogy with computational studies on substituted biphenyls
Ester Group TorsionNear 180° (anti-periplanar)General chemical principles and studies on similar esters iucr.org
Pentenoate Chain DihedralsMultiple low-energy conformersInherent flexibility of alkyl chains

Intermolecular Interactions and Self-Assembly Propensities

The potential for this compound to self-assemble into ordered structures, such as those found in liquid crystals or other molecular aggregates, is dictated by the nature and strength of its intermolecular interactions.

Intermolecular Forces: The primary forces governing the self-assembly of this molecule would be:

π-π Stacking: The electron-rich biphenyl core is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions are fundamental to the formation of ordered phases in many aromatic compounds.

Van der Waals Forces: The flexible pentenoate chain, although primarily non-polar, will engage in weaker van der Waals interactions. The length and conformation of these chains play a critical role in mediating the distance and alignment between the rigid biphenyl cores. researchgate.net

Interactions of Terminal Alkenes: The terminal double bond of the pent-4-enoate group can participate in specific interactions. Studies on aryl terminal olefins have shown that they can aggregate to form excimers or exciplexes, which can facilitate photochemical reactions like [2+2] cycloadditions under certain conditions. chinesechemsoc.org This suggests a potential for specific, directed interactions involving the terminal double bonds in a condensed phase.

Propensity for Self-Assembly: The amphiphilic nature of the molecule, with its rigid aromatic core and flexible aliphatic tail, is a common motif in liquid crystal design. nih.govmdpi.com Theoretical studies on similar biphenyl esters indicate that the balance between the attractive forces of the aromatic cores and the space-filling requirements of the flexible chains determines the type of mesophase that may be formed (e.g., nematic or smectic). bohrium.comresearchgate.net The presence of the terminal double bond could also offer a route to polymerization or cross-linking within an ordered phase, allowing for the creation of stabilized, self-assembled structures.

Table 2: Predicted Intermolecular Interactions in this compound
Interaction TypeMolecular Moiety InvolvedPredicted Significance in Self-Assembly
π-π StackingBiphenyl coreHigh
Dipole-DipoleEster linkageModerate to High
Van der WaalsPentenoate chainModerate
C-H···π InteractionsPentenoate chain and Biphenyl coreModerate
Alkene-Alkene InteractionsTerminal C=C double bondPotentially significant for specific ordering or reactivity chinesechemsoc.org

Applications in Materials Science and Supramolecular Chemistry

Polymer Chemistry and Materials Development

The presence of the terminal alkene group in Biphenyl-4-yl pent-4-enoate (B1234886) allows it to function as a monomer in various polymerization reactions, leading to the creation of polymers with tailored properties.

Biphenyl-4-yl pent-4-enoate can serve as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. rsc.orgresearchgate.net ADMET is a powerful step-growth condensation polymerization method for synthesizing pure polymers with well-defined structures. researchgate.net This type of polymerization typically involves the reaction of α,ω-dienes to yield a polymer and a small molecule byproduct, such as ethylene. rsc.orgresearchgate.net The reactivity of monomers in ADMET can be influenced by the presence of functional groups and the length of the aliphatic chain. researchgate.net For instance, the polymerization of bio-based biphenyl (B1667301) compounds has been achieved through the ADMET methodology. rsc.org

The bifunctional nature of this compound, with its polymerizable alkene and rigid biphenyl core, allows for its incorporation into advanced polymeric networks and composites. mdpi.com This can lead to materials with enhanced thermal and mechanical properties. mdpi.com For example, the incorporation of rigid aromatic units like biphenyl into polymer backbones is a known strategy for increasing the glass transition temperature (Tg) and thermal stability of the resulting material. rsc.org The synthesis of network biobased aliphatic polyesters through ADMET polymerization in the presence of a crosslinker has been shown to yield materials with improved tensile properties compared to their linear counterparts. mdpi.com

The properties of polymers derived from this compound can be precisely tailored by leveraging the distinct characteristics of its constituent moieties. The rigid and planar biphenyl unit contributes to thermal stability and can induce liquid crystalline behavior in the polymer. rsc.org The flexible pentenoate chain and the reactive terminal alkene provide a site for polymerization and cross-linking, influencing the mechanical properties of the final material, such as its elasticity and toughness. azom.com The selection of monomers and the design of manufacturing processes are crucial for tailoring the mechanical and electrical properties of polymers to suit specific applications. azom.com

Incorporation into Advanced Polymeric Networks and Composites

Supramolecular Assembly and Self-Organization

The biphenyl group in this compound plays a crucial role in directing the self-assembly of molecules through non-covalent interactions, leading to the formation of ordered supramolecular structures.

Biphenyl-containing systems are model compounds for studying a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. bnmu.ac.innumberanalytics.comnumberanalytics.com These weak interactions are fundamental to the field of supramolecular chemistry, which focuses on the chemistry beyond the individual molecule. bnmu.ac.in The systematic study of these interactions in synthetic supramolecular systems helps in understanding their thermodynamic properties and their relative contributions to the stability of complex assemblies. cam.ac.uk The interactions involving aromatic rings, such as π-π stacking, are particularly significant in the organization of biphenyl-containing molecules. researchgate.net

The specific and directional nature of non-covalent interactions in biphenyl systems allows for the directed assembly of molecules into well-defined nano-objects and hierarchical structures. csic.esrsc.org For example, functionalized biphenyl molecules have been shown to self-assemble on surfaces, forming supramolecular structures with a finite number of molecules. csic.es These assemblies can be stabilized by weak long-range dispersive forces and interactions with the substrate. csic.es The ability to control the assembly of molecules in this manner opens up possibilities for creating complex molecular nano-objects that could be used in various technological applications. csic.es The formation of hierarchical supramolecular assemblies can also be induced by charge transfer interactions, leading to materials with diverse structural and functional characteristics. rsc.org

Surface-Confined Supramolecular Architectures

The design of highly ordered molecular assemblies on solid surfaces is a cornerstone of nanotechnology and materials science. This compound is a prime candidate for the construction of such surface-confined supramolecular architectures. The terminal alkene group in the pent-4-enoate chain provides a reactive handle for covalent attachment to various substrates, a process often referred to as surface grafting or "grafting-to" polymerization.

This surface-initiated polymerization allows for the growth of polymer brushes from a substrate, where the this compound units would form the side chains of the polymer. The rigid biphenyl groups, with their inherent tendency for π-π stacking, can then self-assemble into highly ordered, two-dimensional structures on the surface. The interplay between the covalent anchoring to the surface and the non-covalent interactions (like van der Waals forces and π-π stacking) between the biphenyl moieties governs the final architecture of the assembly. mdpi.com

The ability to control the density and arrangement of these molecular structures at the nanoscale is crucial for developing advanced materials with tailored surface properties, such as wettability, adhesion, and biocompatibility.

Functional Materials Design

The dual functionality of this compound, possessing both a reactive group for polymerization and a functional biphenyl core, positions it as a valuable monomer in the design of advanced functional polymers.

The biphenyl unit is a well-known chromophore that exhibits interesting photophysical properties. Biphenyl and its derivatives are often incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their charge-transport capabilities and thermal stability. researchgate.netszfki.hu By polymerizing this compound, it is possible to create polymers where the electronically active biphenyl groups are tethered to a polymer backbone.

These side-chain polymers could function as host materials in OLEDs, facilitating the transport of charge carriers (electrons and holes) to the emissive layer. The polymer backbone provides the necessary mechanical properties and processability for forming thin films, while the biphenyl side chains contribute the desired electronic characteristics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the electronic and optical properties of these materials. nih.gov The specific energy gap of a polymer derived from this compound would influence its potential application in specific optoelectronic devices.

Table 1: Potential Optoelectronic Properties of Polymers based on Biphenyl-containing Monomers

Property Relevance in Optoelectronics Potential Contribution of this compound derived Polymers
Charge Carrier Mobility Efficiency of charge transport in OLEDs and OPVs. The biphenyl side chains can facilitate hopping transport of charge carriers.
Thermal Stability Longevity and reliability of electronic devices. researchgate.net The biphenyl moiety is known for its high thermal stability.
HOMO/LUMO Energy Levels Determines the charge injection and transport properties, and the optical bandgap. nih.gov The biphenyl group influences the energy levels, which can be tuned by chemical modification.

| Film-forming Capability | Crucial for device fabrication. | The polymer backbone allows for processing into thin, uniform films. |

The rod-like structure of the biphenyl group is a classic example of a mesogen, a molecular unit that can induce liquid crystalline phases. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technologies. researchgate.net

This compound can be used as a monomer to synthesize side-chain liquid crystal polymers (SCLCPs). In SCLCPs, the mesogenic biphenyl units are attached as side chains to a flexible polymer backbone. researchgate.net This molecular architecture decouples the motion of the polymer backbone from the self-organization of the mesogenic side chains, allowing for the formation of various liquid crystalline phases (e.g., nematic, smectic). researchgate.net

The specific type of liquid crystalline phase and the temperature range over which it is stable are influenced by the length and flexibility of the spacer connecting the biphenyl mesogen to the polymer backbone (in this case, the pent-enoate group) and the nature of the polymer backbone itself. By carefully designing the polymer architecture, it is possible to create materials with specific optical properties that can be switched by external stimuli like electric fields, which is the fundamental principle behind liquid crystal displays (LCDs).

Table 2: Characteristics of Side-Chain Liquid Crystal Polymers (SCLCPs) from Biphenyl-based Monomers

Feature Description Relevance of this compound
Mesogen The rigid, rod-like part of the molecule that induces liquid crystalline order. The biphenyl group acts as the mesogen. researchgate.net
Polymer Backbone A flexible chain to which the mesogens are attached. Formed by the polymerization of the pent-enoate group.
Spacer The flexible unit connecting the mesogen to the backbone. The propyl group within the pent-enoate moiety acts as a short spacer.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of Biphenyl-4-yl pent-4-enoate (B1234886) has been documented through the reaction of biphenyl-4-ol with pent-4-enoyl chloride. researchgate.net While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic pathways. The exploration of greener solvents, alternative coupling agents, and catalytic systems could significantly enhance the accessibility and utility of this compound.

Key areas for development include:

Catalytic Esterification: Moving beyond traditional acid chloride-based methods, enzyme-catalyzed esterification presents a green alternative. Lipases, for instance, could catalyze the reaction between biphenyl-4-ol and pent-4-enoic acid under mild conditions, minimizing waste and avoiding harsh reagents.

Advanced Coupling Reactions: Modern coupling techniques, such as the Steglich esterification, utilize carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction at room temperature, offering high yields and compatibility with a wide range of functional groups. tandfonline.com

Convergent Synthesis Strategies: Instead of starting with biphenyl-4-ol, novel routes could construct the biphenyl (B1667301) moiety itself as part of a convergent synthesis. For example, a Suzuki-Miyaura cross-coupling reaction could be employed to couple a boronic acid derivative with a suitable aryl halide, a strategy known for its efficiency in creating biphenyl scaffolds. rsc.orgbeilstein-journals.org This would allow for the synthesis of diverse derivatives by simply changing the coupling partners.

Table 1: Comparison of Synthetic Routes for Biphenyl-4-yl pent-4-enoate
Synthetic RouteKey ReagentsPotential AdvantagesResearch Focus
Acyl Chloride Method researchgate.netBiphenyl-4-ol, Pent-4-enoyl chloride, BaseEstablished, high reactivityOptimization of reaction conditions
Steglich Esterification tandfonline.comBiphenyl-4-ol, Pent-4-enoic acid, DCC/EDC, DMAPMild conditions, high yieldDevelopment for scale-up production
Enzymatic CatalysisBiphenyl-4-ol, Pent-4-enoic acid, LipaseGreen chemistry, high selectivityScreening for optimal enzymes and conditions
Convergent Suzuki Coupling rsc.orgbeilstein-journals.org4-hydroxyphenylboronic acid, Halogenated pent-4-enoate ester, Palladium catalystModular, allows for derivative synthesisExploration of catalyst systems and substrates

Exploration of Undiscovered Chemical Transformations

The bifunctional nature of this compound, featuring both a terminal alkene and an ester linkage, opens a vast landscape for chemical transformations that remain largely unexplored. Future research should aim to selectively target these functional groups to synthesize novel monomers, polymers, and functional materials.

Transformations at the Terminal Alkene: The pent-4-enoate moiety's terminal double bond is a prime site for a variety of addition and modification reactions.

Selective Oxidation: Catalytic epoxidation could convert the alkene into an epoxide, a versatile intermediate for further reactions. organic-chemistry.org

Hydrofunctionalization: Reactions such as hydroboration-oxidation would yield a terminal alcohol, while hydroamination could introduce amine functionalities, expanding the chemical diversity of derived molecules. organic-chemistry.org

Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) using Grubbs-type catalysts could produce polymers with the biphenyl ester as a side chain. organic-chemistry.org

Radical Additions: Atom-transfer radical addition (ATRA) could be used to introduce a range of functional groups at the terminal position. researchgate.net

Transformations at the Ester Group: The ester linkage provides another handle for modification.

Hydrolysis: Controlled hydrolysis would regenerate biphenyl-4-ol, potentially as part of a stimuli-responsive system where a specific trigger cleaves the ester.

Transesterification: This reaction would allow for the swapping of the biphenyl-4-yl group with other alcohols, providing a route to a library of related pentenoate esters.

Table 2: Potential Chemical Transformations of this compound
Functional GroupReaction TypePotential Reagents/CatalystsResulting Structure/Application
Terminal AlkeneEpoxidation organic-chemistry.orgm-CPBA, Peroxy acidsEpoxide intermediate for crosslinking
Terminal AlkenePolymerization (e.g., ROMP) organic-chemistry.orgGrubbs or Schrock catalystsSide-chain functional polymers
Terminal AlkeneHydroamination organic-chemistry.orgRhodium or Iridium catalystsAmine-functionalized derivatives
Terminal AlkeneDiborylation nih.govPalladium catalysts, Diboron reagents1,1-diborylalkenes for further coupling
EsterHydrolysisAcid/Base catalysisRelease of biphenyl-4-ol, degradable materials
EsterTransesterificationTitanium or Tin catalystsModification of the ester head group

Advancements in Characterization Techniques for Complex Systems

As this compound is incorporated into more complex systems like polymers and liquid crystals, advanced characterization techniques will be crucial to understanding structure-property relationships. ipme.ru While standard methods like NMR and IR spectroscopy are vital for confirming the synthesis of the monomer, they are insufficient for probing the supramolecular organization in larger assemblies. researchgate.net

Future research will depend on a multi-technique approach to elucidate the properties of materials derived from this compound:

Polarized Optical Microscopy (POM): This is a fundamental tool for identifying liquid crystalline phases (mesophases) and observing their textures and phase transitions. ipme.rubhu.ac.in

Differential Scanning Calorimetry (DSC): DSC is essential for quantifying the thermal properties of materials, such as melting points and the temperatures of liquid crystal phase transitions. bhu.ac.innumberanalytics.com

X-ray Diffraction (XRD): XRD, including small-angle X-ray scattering (SAXS), provides definitive information about the molecular arrangement and long-range order in crystalline and liquid crystalline phases. bhu.ac.innumberanalytics.com

Dielectric Spectroscopy: For applications in electronics and sensors, this technique is invaluable for studying the electrical properties and response of materials to external electric fields. numberanalytics.comnumberanalytics.com

Rheology: Studying the flow and deformation behavior of polymeric or liquid crystalline materials under stress is critical for understanding their mechanical properties and processability.

Table 3: Advanced Characterization Techniques for this compound Based Systems
TechniqueInformation ProvidedRelevance to Complex Systems
Polarized Optical Microscopy (POM) ipme.rubhu.ac.inLiquid crystal phase identification, texture analysisVisualizing mesophases in liquid crystal polymers
Differential Scanning Calorimetry (DSC) bhu.ac.innumberanalytics.comPhase transition temperatures and enthalpiesDetermining the thermal operating range of materials
X-ray Diffraction (XRD) ipme.runumberanalytics.comMolecular packing, layer spacing, degree of orderConfirming smectic, nematic, or crystalline structures
Dielectric Spectroscopy numberanalytics.comnumberanalytics.comPermittivity, dielectric loss, molecular relaxationsAssessing suitability for electronic display or sensor applications
Atomic Force Microscopy (AFM) numberanalytics.comSurface topography, nanoscale morphologyInvestigating thin film structure and self-assembly

Integration into Multi-responsive and Adaptive Materials

The molecular architecture of this compound, which combines a rigid mesogenic biphenyl unit with a flexible, polymerizable pentenoate tail, makes it an ideal candidate for designing multi-responsive and adaptive materials. researchgate.net The biphenyl group can induce liquid crystallinity, while the terminal alkene allows for covalent incorporation into a polymer network. researchgate.netmdpi.com

Future research should focus on harnessing this structure for:

Side-Chain Liquid Crystal Polymers (SCLCPs): By polymerizing the pentenoate group, SCLCPs can be formed where the biphenyl mesogens are tethered to a flexible polymer backbone. These materials can exhibit thermotropic liquid crystallinity, changing their optical properties in response to temperature.

Liquid Crystal Elastomers (LCEs): Crosslinking during the polymerization of this compound can create LCEs. These are "smart" materials that can undergo large, reversible shape changes in response to stimuli like heat or light, making them suitable for applications as artificial muscles or soft actuators.

Polymer-Stabilized Liquid Crystals (PSLCs): Adding a small amount of this compound to a low-molar-mass liquid crystal host and then polymerizing it in situ can create a polymer network that stabilizes a particular liquid crystal phase, broadening its operating temperature range or improving its switching characteristics for display applications.

Computational Design for Targeted Material Properties and Reactivity

Computational chemistry offers powerful tools to accelerate the design and discovery of new materials based on this compound, allowing for the prediction of properties before undertaking extensive experimental synthesis. numberanalytics.comlabinsights.nl

Future research can leverage computational methods in several key ways:

Predicting Mesogenic Behavior: Molecular dynamics (MD) simulations can model the self-assembly of molecules to predict whether a given derivative of this compound will form liquid crystal phases and at what temperatures. medium.com This can guide the synthesis of new liquid crystal materials with desired transition temperatures.

Designing for Reactivity: Density Functional Theory (DFT) can be used to calculate reactivity descriptors and model reaction pathways. medium.comnumberanalytics.com This can help in selecting the most efficient catalysts for the transformations described in section 8.2 or predicting the outcome of polymerization reactions.

Screening for Material Properties: Computational screening can rapidly evaluate a large number of virtual derivatives for properties like electronic structure, optical response, and mechanical strength. labinsights.nlmedium.com This high-throughput approach can identify the most promising candidates for specific applications, such as in organic electronics or high-strength composites, significantly streamlining the research and development process.

Table 4: Computational Methods for Designing this compound Based Materials
Computational MethodPurposePredicted Properties/Outcomes
Density Functional Theory (DFT) numberanalytics.commedium.comElectronic structure, reaction energeticsReactivity, optical properties, catalyst selection
Molecular Dynamics (MD) medium.comnumberanalytics.comSimulation of molecular motion and self-assemblyLiquid crystal phase behavior, mechanical properties
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in complex environmentsEnzyme catalysis mechanisms, polymerization dynamics
Machine Learning (ML) medium.comnumberanalytics.comHigh-throughput screening, QSARIdentification of lead candidates with target properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Biphenyl-4-yl pent-4-enoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For esterification reactions, anhydrous conditions (e.g., using AlCl₃ as a catalyst, as in ) and stoichiometric control of reactants are critical. Purification via recrystallization (e.g., ethanol as a solvent for biphenyl derivatives ) or column chromatography can enhance purity. Monitoring intermediates with thin-layer chromatography (TLC) and verifying final product integrity via melting point analysis (e.g., mp ranges in ) are recommended.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the presence of the pent-4-enoate chain and biphenyl moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1740 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, with method development focusing on reverse-phase columns and UV detection at aromatic absorption wavelengths .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Data contradictions often arise from impurities, stereoisomerism, or solvent effects. Cross-validate results using complementary techniques:

  • Compare NMR coupling constants with computational predictions (e.g., DFT calculations) to confirm stereochemistry.
  • Use X-ray crystallography (as in ) to resolve ambiguities in dihedral angles or crystal packing effects.
  • Re-examine synthesis protocols for unintended side reactions (e.g., hydrolysis or isomerization). Literature reviews (e.g., EPA’s strategy in ) help contextualize findings against prior studies.

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to identify reactive sites (e.g., the α,β-unsaturated ester moiety). Molecular docking studies predict interactions with biological targets, while Molecular Dynamics (MD) simulations assess stability in solvent environments. Parameters like frontier orbital energies (HOMO-LUMO gaps) quantify susceptibility to nucleophilic attack. Structural data from crystallography (e.g., dihedral angles in ) inform force field parameters for accurate modeling .

Q. How does the steric and electronic environment of this compound influence its stability under acidic or basic conditions?

  • Methodological Answer : Stability studies involve pH-dependent degradation assays. For acidic conditions, monitor ester hydrolysis via HPLC, correlating rates with substituent effects (e.g., electron-withdrawing groups on the biphenyl ring accelerate hydrolysis). In basic conditions, track saponification using conductivity measurements. Steric effects are evaluated by comparing derivatives with ortho-substituted biphenyl groups, which may hinder nucleophilic access to the ester carbonyl .

Experimental Design and Data Analysis

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Standardize protocols using controlled atmospheres (e.g., inert gas for moisture-sensitive steps) and calibrated equipment (e.g., syringe pumps for dropwise reagent addition). Document all parameters (e.g., reaction time, solvent batch) in metadata. Validate reproducibility through triplicate syntheses and statistical analysis of yields/purity (e.g., ANOVA). Reference peer-reviewed procedures, such as tert-butyl ester syntheses in , to align methodologies .

Q. How should researchers address uncertainties in spectroscopic assignments for novel this compound derivatives?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons. Compare experimental data with databases (e.g., SDBS or Reaxys) for known analogs. Collaborate with crystallography labs to resolve ambiguous structures. Uncertainty quantification tools (e.g., Monte Carlo simulations) statistically assess measurement errors in HRMS or NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-4-yl pent-4-enoate
Reactant of Route 2
Reactant of Route 2
Biphenyl-4-yl pent-4-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.